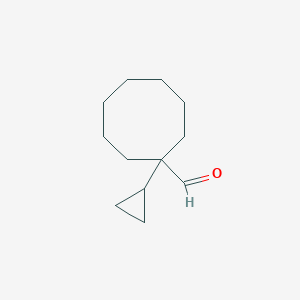
1-Cyclopropylcyclooctane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropylcyclooctane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It features a cyclopropyl group attached to a cyclooctane ring, with an aldehyde functional group at the first carbon position
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclopropylcyclooctane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of cyclooctene followed by formylation. The cyclopropanation can be achieved using a reagent such as diazomethane in the presence of a catalyst like rhodium acetate. The formylation step typically involves the use of a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the synthesis process.
化学反応の分析
Types of Reactions
1-Cyclopropylcyclooctane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The cyclopropyl group can undergo substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: 1-Cyclopropylcyclooctane-1-carboxylic acid.
Reduction: 1-Cyclopropylcyclooctane-1-methanol.
Substitution: Various substituted cyclooctane derivatives depending on the substituent introduced.
科学的研究の応用
1-Cyclopropylcyclooctane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopropylcyclooctane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
1-Cyclopropylcyclooctane-1-carbaldehyde can be compared with other cycloalkane derivatives such as:
Cyclooctanone: Lacks the cyclopropyl group and has a ketone functional group instead of an aldehyde.
Cyclopropylcyclohexane: Smaller ring size and different chemical properties.
Cyclooctane-1-carbaldehyde: Similar structure but without the cyclopropyl group.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from these similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in scientific endeavors.
特性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC名 |
1-cyclopropylcyclooctane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c13-10-12(11-6-7-11)8-4-2-1-3-5-9-12/h10-11H,1-9H2 |
InChIキー |
OJTLFTCGPUKOTR-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)(C=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13249773.png)
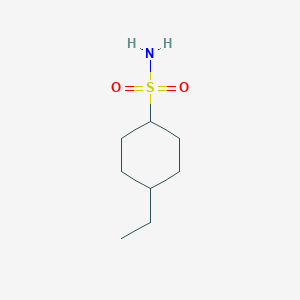
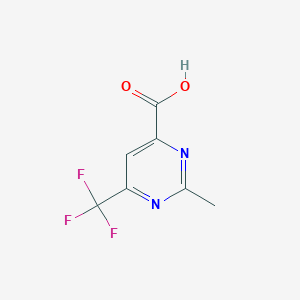
![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13249789.png)
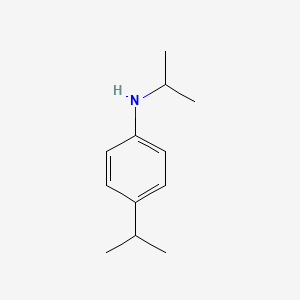
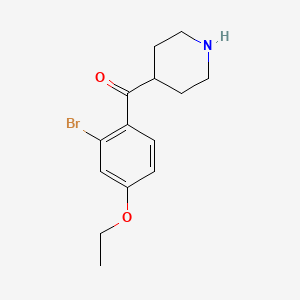
![2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13249798.png)
![[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13249799.png)
amine](/img/structure/B13249813.png)
![2-[(2-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13249816.png)

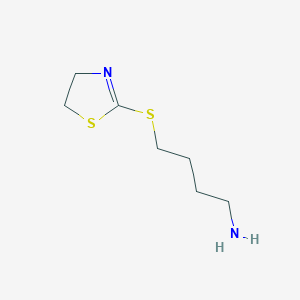
![3-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249835.png)
![N-[(4-ethylphenyl)methyl]cyclopentanamine](/img/structure/B13249843.png)
